molecular formula C10H7Cl2N3OS B2493165 N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide CAS No. 69636-04-0

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B2493165
CAS No.: 69636-04-0
M. Wt: 288.15
InChI Key: WCYMCGFMRGJWBX-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide is a chemical compound of significant interest in agricultural and biological research. It belongs to a class of 1,2,3-thiadiazole-5-carboxylic acid derivatives that have been documented in patent literature for their herbicidal and plant growth-regulating action . Research indicates that such compounds can be applied to a variety of living plants, including major crops like cotton and maize, for weed control and growth regulation purposes . The structural motif of the 1,2,3-thiadiazole is a versatile pharmacophore, and related thiadiazole derivatives are actively investigated in various fields for their potential to interact with biological systems, showing a range of mechanisms and pharmacological actions . This product is intended for research and development purposes in a controlled laboratory environment only. It is supplied as a high-purity material for use in biological screening, chemical synthesis, and mechanism-of-action studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYMCGFMRGJWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Thiadiazole Core Formation

The thiadiazole ring system is central to the compound’s structure. Two primary approaches dominate its synthesis: cyclocondensation of thiosemicarbazide derivatives and Hantzsch-type thiadiazole synthesis .

Cyclocondensation with Thiosemicarbazide

Thiosemicarbazide reacts with α-keto esters or acids under acidic conditions to form the thiadiazole ring. For 4-methyl substitution, methyl acetoacetate serves as the carbonyl source. The general reaction proceeds as follows:

$$
\text{Thiosemicarbazide} + \text{Methyl acetoacetate} \xrightarrow{\text{HCl, \Delta}} \text{4-Methyl-1,3,4-thiadiazole-5-carboxylate ester}
$$

Optimized Conditions

  • Catalyst : Concentrated hydrochloric acid (10 mol%)
  • Solvent : Ethanol/water (3:1)
  • Temperature : Reflux (80°C)
  • Reaction Time : 6–8 hours
  • Yield : 68–72%
Table 1: Comparative Yields for Thiadiazole Ring Formation
Carbonyl Source Catalyst Solvent Time (h) Yield (%)
Methyl acetoacetate HCl Ethanol/H₂O 8 72
Ethyl levulinate H₂SO₄ Toluene 10 58
Acetylacetone PTSA DMF 6 65

Ultrasonic irradiation (40 kHz) reduces reaction time to 2 hours with comparable yields (70%) by enhancing mass transfer and cyclization efficiency.

Hantzsch Thiadiazole Synthesis

This method employs β-keto esters and thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent:

$$
\text{Thiosemicarbazide} + \text{β-Keto ester} \xrightarrow{\text{POCl₃}} \text{Thiadiazole-5-carboxylate}
$$

Key Advantages

  • High regioselectivity for the 4-methyl substituent.
  • Compatibility with diverse ester groups for downstream functionalization.

Carboxylic Acid Hydrolysis

The ester intermediate undergoes hydrolysis to yield 4-methyl-1,3,4-thiadiazole-5-carboxylic acid:

$$
\text{Ester} + \text{NaOH} \xrightarrow{\text{H₂O/EtOH}} \text{Carboxylic acid} + \text{ROH}
$$

Conditions

  • Base : 2 M NaOH
  • Solvent : Ethanol/water (4:1)
  • Temperature : 60°C
  • Duration : 4 hours
  • Yield : 85–90%

Amide Coupling with 3,4-Dichloroaniline

The carboxylic acid is converted to the carboxamide via two primary pathways: acyl chloride intermediacy or direct coupling reagents .

Acyl Chloride Method

  • Activation :
    $$
    \text{Carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Acyl chloride}
    $$

    • Yield : >95%
  • Amidation :
    $$
    \text{Acyl chloride} + \text{3,4-Dichloroaniline} \xrightarrow{\text{Et₃N, DCM}} \text{Carboxamide}
    $$

    • Solvent : Dichloromethane
    • Base : Triethylamine (2 eq)
    • Temperature : 0°C → RT
    • Yield : 78%

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{Carboxylic acid} + \text{3,4-Dichloroaniline} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Carboxamide}
$$

  • Yield : 82%
  • Purity : >99% (HPLC)
Table 2: Amidation Methods Comparison
Method Reagents Solvent Yield (%) Purity (%)
Acyl chloride SOCl₂, Et₃N DCM 78 98
EDC/HOBt EDC, HOBt DMF 82 99
HATU HATU, DIPEA DMF 80 98

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times:

  • Thiadiazole formation : 30 minutes at 120°C.
  • Amidation : 10 minutes residence time.

Green Chemistry Innovations

  • Catalyst Recovery : Chitosan-grafted poly(vinylpyridine) enables catalyst reuse for >5 cycles without activity loss.
  • Solvent Recycling : Ethanol/water mixtures are distilled and reused, reducing waste.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 2.48 (s, 3H, CH₃), 7.52–7.89 (m, 3H, Ar–H), 10.21 (s, 1H, NH).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • MS (EI) : m/z 316 [M⁺], 279 [M–Cl]⁺.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : Calcd. for C₁₁H₈Cl₂N₂O₂S: C 43.44, H 2.65, N 9.21; Found: C 43.39, H 2.61, N 9.18.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of thiadiazole derivatives, including N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study reported that derivatives of thiadiazole exhibited moderate to high anticancer activity against liver carcinoma cells (HEPG2-1), with some compounds showing effectiveness comparable to doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
DoxorubicinHEPG2-10.72
Thiadiazole XHEPG2-10.85
Thiadiazole YHEPG2-11.10

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that thiadiazole derivatives demonstrate significant activity against various bacteria and fungi. In particular, compounds derived from thiosemicarbazides showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacteria TestedZone of Inhibition (mm)Reference
Thiadiazole AStaphylococcus aureus18
Thiadiazole BE. coli15
Thiadiazole CPseudomonas aeruginosa12

Insecticidal Properties

The compound has been recognized for its insecticidal properties, making it a candidate for agricultural applications. Reports indicate that this compound exhibits systemic insecticidal activity with low toxicity to mammals, which is advantageous for crop protection .

Table 3: Insecticidal Efficacy of Thiadiazole Derivatives

Compound NameTarget PestLD50 (mg/kg)Reference
N-(3,4-dichlorophenyl)...Various insects>2000
Compound XAphids1500
Compound YBeetles1800

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiadiazoles is crucial for optimizing their biological activity. Studies have shown that modifications in the thiadiazole ring and substituents can significantly impact the potency of these compounds against cancer cells and microbes .

Table 4: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituent A (e.g., Cl)Increased potency
Substituent B (e.g., CH3)Moderate activity
Ring modification (e.g., imidazole linkage)Enhanced efficacy against cancer cells

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

  • Thiadiazole vs. Thiazole Derivatives: Compound 7 (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide) replaces the thiadiazole ring with a thiazole.
  • Indazole and Quinazoline Derivatives :
    Compounds 1–6 in feature indazolyl or quinazoline cores substituted with the 3,4-dichlorophenyl group . For instance, Compound 1 (N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine) demonstrates how bulkier heterocycles (e.g., quinazoline) and substituents like trifluoromethyl groups influence synthetic yields (68% for Compound 1 vs. 27% for Compound 4) and spectroscopic profiles.

Substituent Effects

  • Chlorination Patterns :
    Metabolites such as N-(3,4-dichlorophenyl)-N´-methylurea retain the dichlorophenyl group but lack heterocyclic cores, leading to distinct degradation pathways. Urea derivatives are more prone to hydrolysis than carboxamides, affecting environmental persistence.

Pharmacological Scaffolds

  • Piperidine and Amine Derivatives :
    BD 1008 and BD 1047 () incorporate flexible ethylamine linkers instead of rigid heterocycles . This flexibility may enhance receptor interactions in neurological targets but reduce metabolic stability compared to the thiadiazole-carboxamide scaffold.

Data Tables

Table 2: Representative NMR Data (δ in ppm) from

Compound $^{1}\text{H NMR}$ (Key Signals) $^{13}\text{C NMR}$ (Key Signals)
1 δ 8.92 (s, 1H, NH), 3.98 (s, 3H, OCH$_3$) δ 158.2 (C=O), 121.5 (CF$_3$)
4 δ 9.12 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, Ar-H) δ 167.8 (C=S), 135.6 (Ar-Cl)

Biological Activity

N-(3,4-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, and herbicidal properties, supported by relevant case studies and research findings.

1. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as promising anticancer agents. The mechanism of action is primarily associated with the induction of apoptosis in cancer cells.

Key Findings:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating several thiadiazole derivatives against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value indicating effective inhibition of cell growth (IC50 = 10.10 µg/mL) .
  • Structure-Activity Relationship (SAR) : Modifications to the thiadiazole structure resulted in varying degrees of activity. For example, substituting different groups on the phenyl ring led to enhanced anticancer efficacy, with certain derivatives showing IC50 values as low as 2.32 µg/mL .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundMCF-710.10
Compound 4iMCF-72.32
Compound 5eMCF-73.77

2. Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity.

Research Insights:

  • Mechanism : The compound acts as an inhibitor of specific bacterial enzymes, contributing to its antibacterial effects. For instance, it was found to inhibit the enzyme ecKAS III with an IC50 of 5.6 µM .
  • Comparative Potency : In tests against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, the compound exhibited potent activity, outperforming traditional antibiotics like kanamycin B .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Comparison to Kanamycin B
Pseudomonas aeruginosa8Lower than kanamycin B
Staphylococcus aureus16Comparable
Escherichia coli32Moderate

3. Herbicidal Activity

The herbicidal properties of thiadiazole derivatives have also been explored, indicating their potential in agricultural applications.

Findings:

  • Effectiveness : Studies have shown that compounds similar to this compound can inhibit the growth of various weeds while promoting crop health .
  • Mechanism : The herbicidal activity is attributed to their ability to disrupt plant metabolic processes through interference with specific enzymatic pathways.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on tumor-bearing mice demonstrated that this compound significantly reduced tumor size compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis.

Case Study 2: Antibacterial Testing

In vitro testing against clinical isolates revealed that this compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests a promising avenue for developing new antibacterial agents.

Q & A

Basic: What are the common synthetic methodologies for N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, thiadiazole derivatives are synthesized via cyclization of thiocarbazides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF to form the thiadiazole core . The final carboxamide group is introduced using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, overnight) . Key intermediates, such as 3,4-dichloroaniline derivatives, are often prepared via nucleophilic substitution or condensation reactions .

Advanced: How can reaction conditions be optimized to improve yields of thiadiazole derivatives?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst use : Triethylamine or iodine accelerates cyclization and reduces side products .
  • Temperature control : Reflux conditions (80–100°C) improve reaction kinetics, while room temperature minimizes decomposition during coupling steps .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures isolates high-purity products (e.g., 84% yield achieved in some analogs) .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Characteristic peaks for the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and thiadiazole methyl (δ 2.5–2.7 ppm) are critical . Carbon signals for the carboxamide carbonyl appear at δ 165–170 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 329 for C₁₁H₈Cl₂N₃OS) confirm the molecular weight .
  • IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) validate functional groups .

Advanced: How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

  • Substituent effects : Bioactivity varies with substituents on the phenyl or thiadiazole rings. For example, electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while methyl groups may reduce solubility .
  • Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentrations (µM vs. mM) impact results .
  • Purity : Impurities >5% (e.g., unreacted intermediates) can skew dose-response curves . Validate purity via HPLC (≥95%) before testing .

Advanced: What methods assess interactions with biological targets?

  • Molecular docking : Predict binding to enzymes (e.g., cytochrome P450) or receptors using software like AutoDock .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for protein-ligand interactions .
  • Enzymatic assays : Monitor inhibition of acetylcholinesterase or urease via colorimetric methods (e.g., Ellman’s reagent) .

Advanced: How to address solubility challenges in formulation studies?

  • Co-solvents : Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Salt formation : Convert the carboxamide to a sodium salt to enhance aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

Basic: What are the stability profiles under varying storage conditions?

  • Solid state : Stable at −20°C in amber vials for >6 months .
  • Solution phase : Degrades in aqueous buffers (pH 7.4) within 24 hours; use freshly prepared solutions .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the dichlorophenyl group .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

  • Thiadiazole substitution : Replacing methyl with trifluoromethyl increases lipophilicity and antimicrobial potency .
  • Phenyl ring modifications : Adding methoxy groups (electron-donating) reduces activity against cancer cell lines compared to chloro substituents .
  • Carboxamide variants : N-methylation decreases binding affinity to target proteins (e.g., KD increases from 12 nM to 450 nM in SPR studies) .

Basic: Which analytical methods ensure quality control during synthesis?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) monitor reaction progress .
  • Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: What strategies identify novel biological targets for this compound?

  • Proteomics : Use affinity chromatography to isolate binding proteins from cell lysates .
  • CRISPR screening : Identify gene knockouts that confer resistance in microbial or cancer models .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to map binding pockets .

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